
1-Butyl-4-formyl-1-methyl-4-phenylpiperidinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-4-formyl-1-methyl-4-phenylpiperidinium iodide is a chemical compound with a complex structure that includes a piperidinium core substituted with butyl, formyl, methyl, and phenyl groups, and an iodide counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-formyl-1-methyl-4-phenylpiperidinium iodide typically involves multi-step organic reactions. One common method includes the alkylation of 4-formyl-1-methyl-4-phenylpiperidine with butyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-4-formyl-1-methyl-4-phenylpiperidinium iodide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles like chloride or bromide under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in acetone.
Major Products Formed
Oxidation: 1-Butyl-4-carboxyl-1-methyl-4-phenylpiperidinium iodide.
Reduction: 1-Butyl-4-hydroxymethyl-1-methyl-4-phenylpiperidinium iodide.
Substitution: 1-Butyl-4-formyl-1-methyl-4-phenylpiperidinium chloride.
Aplicaciones Científicas De Investigación
1-Butyl-4-formyl-1-methyl-4-phenylpiperidinium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Butyl-4-formyl-1-methyl-4-phenylpiperidinium iodide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Butyl-4-formyl-1-methyl-4-phenylpiperidinium chloride
- 1-Butyl-4-formyl-1-methyl-4-phenylpiperidinium bromide
- 1-Butyl-4-carboxyl-1-methyl-4-phenylpiperidinium iodide
Uniqueness
1-Butyl-4-formyl-1-methyl-4-phenylpiperidinium iodide is unique due to its specific combination of substituents and the presence of the iodide ion. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
98347-93-4 |
|---|---|
Fórmula molecular |
C17H26INO |
Peso molecular |
387.3 g/mol |
Nombre IUPAC |
1-butyl-1-methyl-4-phenylpiperidin-1-ium-4-carbaldehyde;iodide |
InChI |
InChI=1S/C17H26NO.HI/c1-3-4-12-18(2)13-10-17(15-19,11-14-18)16-8-6-5-7-9-16;/h5-9,15H,3-4,10-14H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
ILDSQLIPCCKGPG-UHFFFAOYSA-M |
SMILES canónico |
CCCC[N+]1(CCC(CC1)(C=O)C2=CC=CC=C2)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, 2,2'-[(2-hydroxyethyl)imino]bis[N,N-diethyl-](/img/structure/B14332952.png)


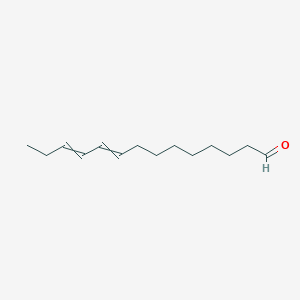
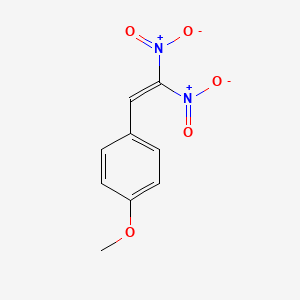
![2-[(Butylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14332984.png)

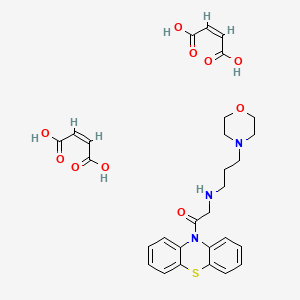

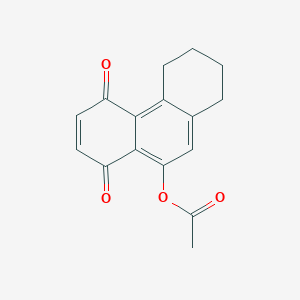
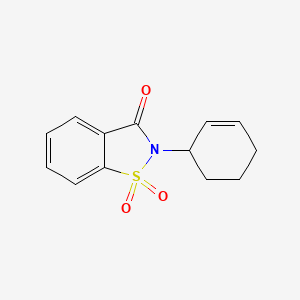

![Di[1,1'-biphenyl]-2-yl octadecyl phosphite](/img/structure/B14333017.png)
